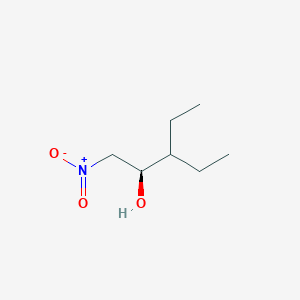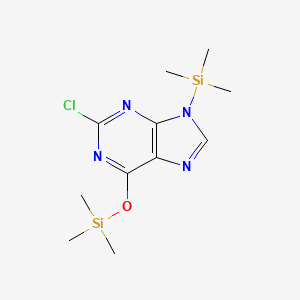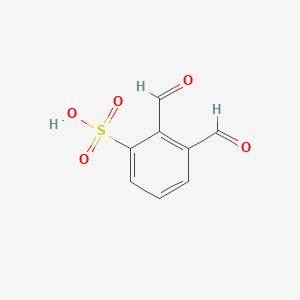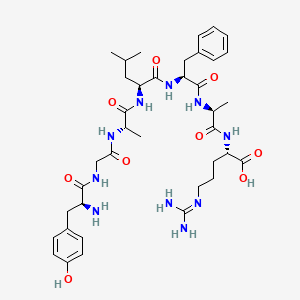
(2R)-3-Ethyl-1-nitropentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-Ethyl-1-nitropentan-2-ol is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) on a pentane backbone. The specific stereochemistry of the compound is denoted by the (2R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-Ethyl-1-nitropentan-2-ol can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a nitroalkene or a nitroketone, using chiral catalysts. For example, the reduction of 3-ethyl-1-nitropentan-2-one using a chiral borane complex can yield the desired this compound with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum supported on carbon to achieve efficient reduction of nitro compounds under controlled conditions. The choice of solvent, temperature, and pressure are critical parameters that influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-Ethyl-1-nitropentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide.
Major Products Formed
Oxidation: Formation of 3-ethyl-1-nitropentan-2-one or 3-ethyl-1-nitropentanal.
Reduction: Formation of 3-ethyl-1-aminopentan-2-ol.
Substitution: Formation of 3-ethyl-1-chloropentan-2-ol or 3-ethyl-1-bromopentan-2-ol.
Scientific Research Applications
(2R)-3-Ethyl-1-nitropentan-2-ol has several applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitro and hydroxyl groups.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-3-Ethyl-1-nitropentan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The nitro group can undergo redox reactions, affecting cellular redox balance and signaling pathways. These interactions can modulate various biochemical processes, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-Ethyl-1-nitropentan-2-ol: The enantiomer of (2R)-3-Ethyl-1-nitropentan-2-ol with opposite stereochemistry.
3-Ethyl-1-nitropentane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Ethyl-1-nitrobutan-2-ol: A shorter chain analog with similar functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies. The presence of both nitro and hydroxyl groups allows for diverse chemical transformations, enhancing its utility in various research and industrial applications.
Properties
CAS No. |
688359-74-2 |
|---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(2R)-3-ethyl-1-nitropentan-2-ol |
InChI |
InChI=1S/C7H15NO3/c1-3-6(4-2)7(9)5-8(10)11/h6-7,9H,3-5H2,1-2H3/t7-/m0/s1 |
InChI Key |
YYQPBRSFKYALEQ-ZETCQYMHSA-N |
Isomeric SMILES |
CCC(CC)[C@H](C[N+](=O)[O-])O |
Canonical SMILES |
CCC(CC)C(C[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Prop-2-en-1-ylidene)hydrazinyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B12527492.png)


![1-(Pyridin-3-yl)-9h-pyrido[3,4-b]indole](/img/structure/B12527507.png)
![3-Methyl-2-[(4-methylphenyl)sulfanyl]-3-phenylquinolin-4(3H)-one](/img/structure/B12527522.png)

![2-(tert-butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12527534.png)

![L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12527551.png)



![3-[(But-3-yn-2-yl)oxy]-4,5-dihydro-1,2-oxazole](/img/structure/B12527564.png)
![3-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B12527567.png)
